4-Iodo-3-methylbenzoyl chloride

Description

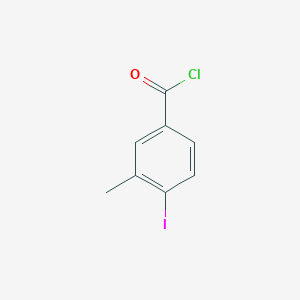

4-Iodo-3-methylbenzoyl chloride is a halogenated aromatic acyl chloride with the molecular formula C₈H₆ClIO and a molecular weight of 280.35 g/mol. Structurally, it consists of a benzoyl chloride backbone substituted with an iodine atom at the para position (C4) and a methyl group at the meta position (C3). This compound is highly reactive due to the electron-withdrawing nature of the carbonyl chloride group, making it a versatile intermediate in organic synthesis, particularly in acylations and cross-coupling reactions. The iodine substituent further enhances its utility in metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura), while the methyl group introduces steric and electronic effects that modulate reactivity .

Properties

IUPAC Name |

4-iodo-3-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO/c1-5-4-6(8(9)11)2-3-7(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHWQKNHHIPXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303216 | |

| Record name | 4-Iodo-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-94-5 | |

| Record name | 4-Iodo-3-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52107-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-3-methylbenzoyl chloride can be synthesized through several methods. One common approach involves the iodination of 3-methylbenzoyl chloride using iodine and a suitable oxidizing agent. The reaction typically takes place in the presence of a catalyst such as iron or copper salts. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and precise control of reaction parameters. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-methylbenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Reduction Reactions: The compound can be reduced to form 4-iodo-3-methylbenzyl alcohol under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid.

Major Products Formed

Substitution: Depending on the nucleophile, products can include 4-amino-3-methylbenzoyl chloride, 4-methoxy-3-methylbenzoyl chloride, etc.

Coupling: The major products are biaryl compounds with various functional groups.

Reduction: The primary product is 4-iodo-3-methylbenzyl alcohol.

Scientific Research Applications

Organic Synthesis

4-Iodo-3-methylbenzoyl chloride serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful for creating pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to diverse products like 4-amino-3-methylbenzoyl chloride.

- Coupling Reactions : It is employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids, facilitating the construction of biaryl compounds.

- Reduction Reactions : Under specific conditions, it can be reduced to yield 4-iodo-3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in drug development processes. Its reactivity allows for modifications that can lead to new therapeutic agents. The ability to introduce functional groups through substitution reactions makes it valuable for synthesizing compounds with potential pharmacological activity .

Material Science

The compound finds applications in material science for preparing advanced materials such as polymers and dyes. Its functional groups enable compatibility with various materials, enhancing their properties for specific applications .

Biological Studies

Researchers employ this compound to modify biomolecules, allowing the study of interactions and functions within biological systems. Its reactivity towards nucleophiles makes it suitable for tagging or labeling biomolecules in experimental settings.

Case Studies

Several studies have highlighted the practical applications of this compound:

- Synthesis of Biaryl Compounds : In one study, researchers utilized this compound in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds that demonstrated significant biological activity, showcasing its utility in developing new pharmaceuticals .

- Modification of Biomolecules : Another investigation focused on using this compound for tagging proteins in cellular studies. The results indicated enhanced understanding of protein interactions within cellular environments due to effective labeling techniques facilitated by this compound .

Mechanism of Action

The mechanism of action of 4-Iodo-3-methylbenzoyl chloride involves its reactivity towards nucleophiles and its ability to form carbon-carbon bonds through coupling reactions. The iodine atom in the compound is highly reactive, making it a suitable leaving group in substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group of this compound and the boronic acid .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Benzoyl Chlorides

Key Findings:

Substituent Effects on Reactivity: Iodo vs. Bromo/Chloro: The iodine atom in this compound offers superior leaving-group ability in nucleophilic substitution compared to bromo or chloro analogs. This makes it more reactive in palladium-catalyzed cross-coupling reactions . However, it may enhance stability by reducing hydrolysis rates .

Thermal and Chemical Stability: Iodo-substituted benzoyl chlorides (e.g., this compound) are generally less thermally stable than chloro or bromo derivatives due to weaker C-I bonds. Storage under inert conditions is critical to prevent degradation . Trifluoromethyl and amino groups (e.g., in 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride) significantly alter solubility and stability, with the CF₃ group increasing resistance to hydrolysis .

Applications in Industry :

- Pharmaceuticals : 4-Chloro-3-iodobenzoyl chloride is cited in patents for kinase inhibitors, highlighting the role of halogenated benzoyl chlorides in drug discovery .

- Agrochemicals : Bromo- and methyl-substituted variants (e.g., 4-Bromo-3-methylbenzoyl chloride) are cost-effective intermediates for herbicides and pesticides .

Biological Activity

4-Iodo-3-methylbenzoyl chloride is an aromatic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a benzoyl group substituted with iodine and a methyl group, enables various biological activities, making it a subject of interest in drug development and chemical research.

The molecular formula of this compound is C8H6ClIO, and its IUPAC name is this compound. The compound features an aromatic ring that contributes to its reactivity and interaction with biological targets.

Synthesis

This compound can be synthesized through various methods, including the reaction of 3-methylbenzoic acid with thionyl chloride in the presence of iodine. This reaction typically yields high purity and good yields, making it suitable for further applications in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that compounds containing halogen substituents, such as iodine, often enhance the antimicrobial efficacy due to their ability to disrupt microbial cell membranes and interfere with enzymatic processes.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the activation of specific signaling pathways.

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders or cancers where these enzymes are overactive.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for clinical relevance.

- Cytotoxicity Against Cancer Cells : In vitro studies conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations.

- Enzyme Inhibition Studies : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibited the enzyme acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases.

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C8H6ClIO |

| IUPAC Name | This compound |

| Antimicrobial Activity | Effective against Staphylococcus aureus, E. coli |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Q & A

Q. What safety protocols are critical when handling 4-iodo-3-methylbenzoyl chloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats. Verify glove integrity before use .

- Ventilation : Work in a fume hood to avoid inhalation of vapors. Respiratory protection (e.g., NIOSH-approved masks) is required for high-concentration exposure .

- First Aid : For skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, rinse cautiously with water and seek medical attention .

- Storage : Store in a locked, dry, cool area away from incompatible substances (e.g., bases, water) .

Table 1: Recommended PPE for Handling

| Equipment | Specification | Source |

|---|---|---|

| Gloves | Nitrile or neoprene | |

| Eye Protection | Goggles + face shield | |

| Respiratory Protection | NIOSH-approved respirator |

Q. What are common synthetic routes to prepare this compound?

Methodological Answer:

- Chlorination of Carboxylic Acid : React 4-iodo-3-methylbenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Monitor reaction completion via TLC or IR (disappearance of -OH stretch at ~2500–3500 cm⁻¹) .

- Purification : Distill under reduced pressure or recrystallize in inert solvents (e.g., dry hexane).

Table 2: Reaction Conditions

| Reagent | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| SOCl₂ | 60–80 | Toluene | 85–90 |

| PCl₅ | 100–110 | Chlorobenzene | 75–80 |

Q. How is this compound characterized post-synthesis?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution pattern via aromatic proton splitting (e.g., meta coupling for iodine and methyl groups) .

- Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., [M]+ at m/z 294.9 for C₈H₆ClIO) and fragmentation patterns .

- Elemental Analysis : Verify %C, %H, and %Cl to confirm purity.

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray crystallography?

Methodological Answer:

- Heavy Atom Effects : The iodine atom causes significant absorption and radiation damage. Mitigate using Mo-Kα radiation (λ = 0.7107 Å) and multi-scan absorption corrections .

- Disorder Modeling : Methyl or iodobenzene groups may exhibit positional disorder. Refine using SHELXL’s PART/SUMP instructions with isotropic displacement parameters .

- Validation : Cross-check with the Cambridge Structural Database (CSD) for bond-length and angle outliers (e.g., C-I bond ~2.09 Å) .

Table 3: SHELXL Refinement Parameters

| Parameter | Value |

|---|---|

| R-factor | <5% (high-res) |

| Absorption correction | Multi-scan |

| Hydrogen placement | Riding model |

Q. How can hydrogen-bonding interactions influence the crystal packing of this compound?

Methodological Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., C=O⋯H interactions) using Etter’s rules. For example, a D(2) motif may form between carbonyl oxygen and adjacent methyl protons .

- Packing Energy Calculations : Use computational tools (e.g., Mercury CSD) to analyze lattice energy contributions from van der Waals and electrostatic forces .

Q. How should researchers address contradictions in crystallographic data during refinement?

Methodological Answer:

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilicity of the carbonyl carbon. Compare Fukui indices with analogous bromo/chloro derivatives .

- Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS models to predict activation barriers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.